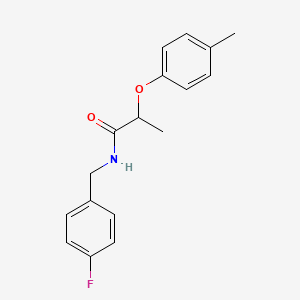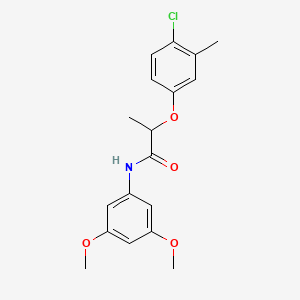![molecular formula C17H19NO4S B4279033 methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279033.png)
methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields. This compound is also known as MET and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MET is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
MET has been found to have various biochemical and physiological effects. In vitro studies have shown that MET inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that MET reduces inflammation and tumor growth in animal models. MET has also been found to have insecticidal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MET has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has a long shelf life and can be stored at room temperature. However, MET has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation. It is also sensitive to light and can degrade over time.
Direcciones Futuras
There are several future directions for the study of MET. One direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another direction is the development of new drug delivery systems using MET. In agriculture, the potential use of MET as a biopesticide should be explored. In material science, the synthesis of new materials using MET should be investigated.
Conclusion:
In conclusion, MET is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure MET. MET has been found to have anti-inflammatory and anti-cancer properties and can be used as a pesticide. However, it has some limitations such as its sensitivity to light and its insolubility in water. There are several future directions for the study of MET, including the investigation of its anti-inflammatory and anti-cancer properties and the development of new drug delivery systems.
Aplicaciones Científicas De Investigación
MET has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MET has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, MET has been found to have insecticidal properties and can be used as a pesticide. In material science, MET has been studied for its potential use in the synthesis of new materials.
Propiedades
IUPAC Name |
methyl 5-ethyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-9-14(17(20)21-3)16(23-13)18-15(19)10-22-12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIGVZXCJIXNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)COC2=CC=C(C=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperidine](/img/structure/B4278964.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B4278971.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B4278974.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-ethylpiperazine](/img/structure/B4278980.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278998.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B4279002.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4279024.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279028.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4279047.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline](/img/structure/B4279052.png)